2-Ethoxy-8-methoxy-3-methyl-2H-chromene
Description
Overview of 2H-Chromene Core Structure and its Ubiquity in Organic Chemistry
The 2H-chromene, also known as 2H-1-benzopyran, is a bicyclic organic compound consisting of a benzene (B151609) ring fused to a pyran ring. caribjscitech.com This structure is characterized by the presence of an oxygen atom within the heterocyclic ring and a double bond between carbons 3 and 4. caribjscitech.com The 2H- and 4H-isomers of chromene are distinguished by the position of the sp3-hybridized carbon atom in relation to the oxygen atom. nih.gov The 2H-chromene scaffold is a common structural motif in a wide range of organic molecules and is of significant interest to synthetic chemists due to its versatile reactivity and potential for further functionalization. msu.edu
Importance of the 2H-Chromene Scaffold in Natural Products and Synthetic Compounds
The 2H-chromene nucleus is a key structural component in numerous biologically active molecules. caribjscitech.com It is found in a variety of natural products, including alkaloids, tocopherols, and polyphenols. nih.gov Compounds incorporating the chromene scaffold have demonstrated a broad spectrum of pharmacological activities. nih.gov Synthetic chromene derivatives are also of great importance in medicinal chemistry, with research highlighting their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. caribjscitech.comnih.gov The low toxicity and diverse pharmacological properties of chromene-based compounds have made them attractive targets for drug discovery and development. nih.gov
| Natural Product/Derivative Class | Associated Biological Activity |
| Flavanones with chromene moieties | Anticancer |
| Isoxazole and triazole functionalized 2H-chromenes | Cytotoxic (Anticancer) |
| Fused imidazo[1,2-a] pyridine (B92270) chromenes | Antiproliferative |
| General 2H-chromene derivatives | Antibacterial, Antifungal, Antioxidant |
This table presents a summary of biological activities associated with various classes of 2H-chromene derivatives as reported in scientific literature. caribjscitech.comnih.gov
Specific Focus on Substituted 2H-Chromenes: The Role of Alkoxy and Alkyl Functionalities
The biological activity and chemical properties of the 2H-chromene scaffold can be significantly modulated by the introduction of various substituents. Alkoxy groups, such as methoxy (B1213986) (-OCH3) and ethoxy (-OCH2CH3), are known to be electron-donating groups which can influence the reactivity and biological interactions of the molecule. ontosight.ai For instance, the presence of a methoxy group has been noted in numerous biologically active chromene derivatives. ontosight.ainih.gov Alkyl groups, like the methyl group (-CH3), can also impact the molecule's lipophilicity and steric profile, which in turn can affect its biological activity. The synthesis of various alkoxy-substituted 2H-chromenes has been a subject of research, often pursued to explore their potential as antioxidants and other therapeutic agents. researchgate.net
Rationale for In-depth Academic Inquiry into 2-Ethoxy-8-methoxy-3-methyl-2H-chromene
The specific compound, this compound, represents a unique combination of functionalities on the 2H-chromene core. While extensive research on this exact molecule is not widely published, the rationale for its academic investigation is strong and can be inferred from the established importance of its constituent parts. The 2H-chromene scaffold is a proven pharmacophore, and the presence of two distinct alkoxy groups (ethoxy at position 2 and methoxy at position 8) along with a methyl group at position 3 suggests a molecule designed for specific electronic and steric properties.
Academic inquiry into this compound would likely focus on several key areas:
Novel Synthesis: Developing efficient and stereoselective synthetic routes to this and related multi-substituted 2H-chromenes. msu.edu
Pharmacological Screening: Evaluating its potential as an anticancer, antimicrobial, or antioxidant agent, based on the known activities of similarly substituted chromenes. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Using this molecule as a data point in broader studies to understand how the precise placement and nature of alkoxy and alkyl groups influence biological activity. nih.gov
The exploration of such specifically substituted heterocyclic compounds is crucial for advancing the field of medicinal chemistry and discovering new lead compounds for drug development.
| Property | Information |
| Molecular Formula | C14H18O3 |
| IUPAC Name | This compound |
| Core Structure | 2H-Chromene (2H-1-Benzopyran) |
| Key Substituents | 2-ethoxy, 8-methoxy, 3-methyl |
This table provides the basic chemical information for the subject compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-ethoxy-8-methoxy-3-methyl-2H-chromene |
InChI |
InChI=1S/C13H16O3/c1-4-15-13-9(2)8-10-6-5-7-11(14-3)12(10)16-13/h5-8,13H,4H2,1-3H3 |
InChI Key |
XFTZALOLSGPZSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(=CC2=C(O1)C(=CC=C2)OC)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2h Chromene Derivatives
Established Synthetic Routes to 2H-Chromenes
The construction of the 2H-chromene ring system can be achieved through several strategic approaches, including condensation reactions, multi-component strategies, and intramolecular cyclizations. These methods offer versatility in accessing a wide range of substituted 2H-chromene derivatives.
Knoevenagel Condensation Reactions in 2H-Chromene Synthesis
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orgorientjchem.org It involves the reaction of an active hydrogen compound with a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step. wikipedia.org In the context of 2H-chromene synthesis, this reaction is often part of a tandem or cascade sequence.
A common strategy involves the reaction of salicylaldehydes with active methylene (B1212753) compounds. For instance, the condensation of salicylaldehydes with 1,3-bisarylsulfonylpropenes, catalyzed by piperidine (B6355638) and p-toluenesulfonic acid, proceeds through a Knoevenagel condensation followed by an oxa-Michael reaction cascade to yield 3-sulfonyl-2-sulfonylmethyl-2H-chromenes. mdpi.com Similarly, the reaction of salicylaldehydes with ethyl acetate (B1210297) derivatives can be facilitated by ZrOCl₂·8H₂O to produce chromen-2-one derivatives, which are structurally related to 2H-chromenes. asianpubs.org The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the activating groups, is another variation of this reaction. wikipedia.org
The general mechanism involves the initial formation of a Knoevenagel adduct between the salicylaldehyde (B1680747) and the active methylene compound, which then undergoes an intramolecular oxa-Michael addition to form the chromene ring. mdpi.com
Multi-component Reaction Approaches for 2H-Chromene Formation
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. ijlsci.in MCRs are advantageous due to their atom economy, procedural simplicity, and the ability to generate molecular diversity. ijlsci.in
Several MCRs have been developed for the synthesis of 2H-chromene derivatives. A notable example is the one-pot reaction of a salicylaldehyde, an active methylene compound (like malononitrile), and a third component. For instance, substituted 2-amino-4H-chromenes can be synthesized from a substituted benzaldehyde, β-naphthol, and malononitrile (B47326) using sodium bicarbonate as a catalyst. ijlsci.in While this example leads to a 4H-chromene, similar strategies can be adapted for 2H-chromenes.
Another approach involves the reaction of triphenylphosphine, diethyl acetylenedicarboxylate (B1228247) (DEAD), and 5-bromo-2-hydroxybenzaldehyde to synthesize diethyl 6-bromo-2H-chromene-2,3-dicarboxylate. tandfonline.com The kinetics of this reaction have been studied, revealing a five-step mechanism where the reaction between an initial intermediate and the salicylaldehyde is the rate-determining step. tandfonline.com Catalyst-free MCRs have also been reported, such as the reaction of pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol (B145695) at room temperature to yield chromene carbonitriles. orientjchem.org
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for constructing cyclic molecules, including the 2H-chromene ring system. nih.govacs.org These reactions often involve the formation of a key bond to close a pre-existing linear precursor.
One such method is the intramolecular Rauhut–Currier reaction. Lithium aryl selenolates have been shown to be effective catalysts for the intramolecular cyclization of chalcone (B49325) derivatives to form substituted 2H- or 4H-chromenes. acs.org The regioselectivity of this reaction is dependent on the substituents of the starting material; for instance, an ethoxy group at a specific position directs the formation of 2H-chromenes. acs.org
Another strategy is the ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes. This reaction can be catalyzed by a [2.2.1]-bicyclic hydrazine (B178648) catalyst to form 2H-chromenes. nih.gov The success of this reaction is influenced by the steric nature of the substituents on the allyl group. nih.gov Furthermore, palladium-catalyzed intramolecular C-H activation and subsequent thermal cyclization of anilides with 2-iodoacetates or 2-iodobenzoates can lead to fused N-heterocycles, showcasing the potential of cyclization strategies in heterocyclic synthesis. researchgate.net
Catalytic Systems in 2H-Chromene Synthesis
The use of catalysts is central to many modern synthetic methodologies for 2H-chromenes, offering improved efficiency, selectivity, and milder reaction conditions. Both metal-based and metal-free (organocatalytic) systems have been successfully employed. researchgate.netmsu.edu
Metal-Catalyzed Reactions (e.g., Iron(III) Salts)
Transition metals have been widely used to catalyze the synthesis of 2H-chromenes. msu.edu Iron(III) salts, such as anhydrous FeCl₃, have proven to be effective catalysts for the intramolecular alkyne-aldehyde metathesis of alkynyl ethers of salicylaldehyde derivatives. acs.org This method is atom-economical and compatible with a range of functional groups, providing a straightforward route to functionalized 2H-chromenes. acs.org
Other metal catalysts have also been employed. Cobalt(II) complexes of porphyrins can catalyze the reaction of salicyl N-tosylhydrazones with terminal alkynes to produce 2H-chromenes via a metalloradical pathway. msu.edunih.gov Nickel catalysts have been used for the cross-coupling of 2-ethoxy-2H-chromenes with boronic acids, allowing for the introduction of various substituents at the 2-position. organic-chemistry.org Additionally, palladium-catalyzed reactions, such as the hydroarylation/C-O coupling of tertiary 3-(o-bromophenyl) propynols, have been developed for the synthesis of 2H-chromenes. msu.edu
| Catalyst | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| Iron(III) chloride (FeCl₃) | Intramolecular Alkyne-Carbonyl Metathesis | Alkynyl ethers of salicylaldehyde | acs.org |
| Cobalt(II) porphyrin complexes | Radical Addition-Cyclization | Salicyl N-tosylhydrazones and terminal alkynes | msu.edunih.gov |
| Nickel complexes | Cross-coupling | 2-ethoxy-2H-chromenes and boronic acids | organic-chemistry.org |
| Palladium(II) acetate [Pd(OAc)₂] | Hydroarylation/C-O Coupling | Tertiary 3-(o-bromophenyl) propynols | msu.edu |
Organocatalysis (e.g., L-Proline, Thiourea)
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecules. nih.gov Several organocatalysts have been successfully applied to the synthesis of 2H-chromenes.
L-proline, a readily available amino acid, can catalyze the asymmetric tandem oxa-Michael-Henry reaction of salicylaldehyde with conjugated nitroalkenes to produce 2-alkyl/aryl-3-nitro-2H-chromenes with excellent enantioselectivity. organic-chemistry.org Thiourea (B124793) derivatives, such as 1-[(3,5-bis(trifluoromethyl)phenyl)]thiourea, have been used as bifunctional organocatalysts in the synthesis of chromenes. orientjchem.org These catalysts often operate by activating the substrates through hydrogen bonding interactions.
Other organocatalysts include diethylamine, which has been used in the synthesis of 2-amino-4H-chromenes through a one-pot three-component reaction. nih.gov Diarylprolinol silyl (B83357) ethers are another class of organocatalysts that can facilitate the asymmetric domino oxa-Michael-Mannich- nih.govorganic-chemistry.org-amino rearrangement reaction to produce N-tosylimines-chromenes with high enantioselectivity. organic-chemistry.org
| Catalyst | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| L-Proline | Asymmetric Tandem Oxa-Michael-Henry Reaction | Salicylaldehyde and conjugated nitroalkenes | organic-chemistry.org |
| Thiourea derivatives | Tandem Michael Cyclization | Various | orientjchem.org |
| Diethylamine | One-pot Three-component Reaction | Resorcinol, aryl aldehydes, and malononitrile | nih.gov |
| Diarylprolinol silyl ethers | Asymmetric Domino Oxa-Michael-Mannich- nih.govorganic-chemistry.org-amino Rearrangement | N-tosylsalicylimines and α,β-unsaturated aldehydes | organic-chemistry.org |
Green Chemistry Approaches and Solvent-Free Conditions
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 2H-chromene derivatives to minimize environmental impact. researchgate.net These approaches prioritize the use of non-toxic catalysts, sustainable raw materials, and mild reaction conditions. researchgate.net Methodologies such as microwave irradiation, ultrasound-assisted synthesis, and the use of environmentally benign solvents have been explored. researchgate.net
A significant advancement in green synthesis is the adoption of solvent-free reaction conditions. researchgate.net For instance, the Pechmann condensation for the synthesis of 2H-chromen-2-ones has been successfully carried out by grinding phenols and β-ketoesters with a silica-supported sulfuric acid catalyst at room temperature. researchgate.net This method offers several advantages, including high efficiency, simple procedure, and elimination of volatile organic solvents. researchgate.net Another example involves the one-pot, three-component reaction of salicylaldehydes, acetyl acetone, and an alcohol, using tetra-n-butylammonium fluoride (B91410) (TBAF) as a catalyst, which proceeds under simple and efficient conditions. nih.gov While some reactions have shown decreased yields under solvent-free conditions, the reduction in waste and energy consumption often makes it a favorable approach. ajgreenchem.comjetir.org The choice of a green solvent, such as water or ethanol, can also significantly improve the environmental profile of the synthesis. ajgreenchem.comjetir.org
| Reaction | Catalyst | Conditions | Advantage |
| Pechmann Condensation | Silica-supported sulfuric acid | Grinding, room temperature, solvent-free | High efficiency, simple procedure |
| Three-component reaction | Tetra-n-butylammonium fluoride (TBAF) | Solvent-free | Short reaction time, good yield |
| Multicomponent reaction | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Polar protic solvent (e.g., water, ethanol) | Good yield, environmentally friendly |
Mechanistic Investigations of 2H-Chromene Formation
Understanding the reaction mechanisms is crucial for optimizing the synthesis of 2H-chromene derivatives and controlling the formation of desired products. Several key intermediates and pathways have been identified and studied.
Role of Ortho-Quinone Methide (oQM) Intermediates
Ortho-quinone methides (oQMs) are highly reactive intermediates that play a pivotal role in the synthesis of many 2H-chromenes. researchgate.netnih.gov These intermediates can be generated in situ from various precursors, including 2H-chromenes themselves, through processes like visible-light-induced oxidation of ortho-alkylarenols. bohrium.comacs.org Once formed, oQMs can participate in a variety of reactions, most notably [4+2] cycloadditions (hetero-Diels-Alder reactions) and 1,4-conjugate additions with nucleophiles, to yield chromane (B1220400) and chromene derivatives. researchgate.netnih.gov The dimerization of electron-rich 2H-chromenes, for example, can proceed through an oQM intermediate to form complex polycyclic structures. bohrium.comrsc.org The transient nature of oQMs makes their direct observation challenging, but their involvement is often supported by trapping experiments and mechanistic studies. nih.gov
Hydride Shift Pathways in Chromene Rearrangements
Carbocation rearrangements, specifically hydride shifts, are another important mechanistic feature in chromene chemistry. masterorganicchemistry.comlibretexts.org These shifts typically occur to transform a less stable carbocation into a more stable one, for instance, a secondary carbocation rearranging to a tertiary carbocation. masterorganicchemistry.comlibretexts.org This process is driven by the thermodynamic stability of the resulting carbocation. libretexts.org In the context of 2H-chromene synthesis, a hydride shift can occur following the initial formation of a carbocationic intermediate, leading to a rearranged product. The migration of a hydride ion (a proton with two electrons) from an adjacent carbon to the positively charged carbon results in the formation of a new, more stable carbocation, which is then trapped by a nucleophile to yield the final product. masterorganicchemistry.comlibretexts.org
Enamine Intermediate Formation in Catalytic Cycles
In certain catalytic syntheses of 2H-chromenes, the formation of an enamine intermediate is a key step. msu.edu For example, in the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate esters using a silica-immobilized L-proline catalyst, the reaction is proposed to proceed via an enamine intermediate. msu.edu This intermediate is formed from the reaction of the catalyst with one of the starting materials, which then reacts with the other reactant to form a larger intermediate that subsequently cyclizes to produce the chromene ring. msu.edu This organocatalytic approach is often favored for its mild reaction conditions and potential for enantioselective synthesis. msu.edu
Influence of Substituent Effects on Reaction Regioselectivity and Diastereoselectivity
The nature and position of substituents on the aromatic ring and other parts of the reacting molecules have a profound impact on the regioselectivity and diastereoselectivity of 2H-chromene synthesis. Electron-donating groups on the aromatic ring generally have a positive effect on the reaction yield, while electron-withdrawing groups can sometimes lead to lower yields or the formation of side products like benzofurans. msu.edu In rhodium(III)-catalyzed syntheses, for instance, N-phenoxyacetamides bearing electron-donating groups tend to give higher yields of 2H-chromene-3-carboxylic acids compared to those with electron-withdrawing groups. acs.org The steric bulk of substituents can also influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another. rsc.org
| Substituent Type | Effect on Yield | Reference |
| Electron-donating | Generally positive | msu.edu |
| Electron-withdrawing | Can be negative, may lead to side products | msu.edu |
| Electron-donating (on N-phenoxyacetamide) | Higher yields in Rh(III)-catalyzed reactions | acs.org |
Impact of Solvent and Reaction Conditions on Product Distribution
The choice of solvent and other reaction conditions, such as temperature and catalyst loading, can significantly influence the product distribution and reaction efficiency. researchgate.netresearchgate.net In some cases, solvent-free conditions provide the best yields. researchgate.net In other instances, the polarity of the solvent plays a crucial role. For example, in the synthesis of 2-amino-4H-chromenes, polar protic solvents like water and ethanol have been found to be more effective than polar aprotic solvents or solvent-free conditions. jetir.org Similarly, in the rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids, the solvent was found to be key in controlling the reaction process and selectivity. acs.org Temperature can also affect the reaction outcome; for instance, some reactions that are sluggish at room temperature can be driven to completion at elevated temperatures. msu.edu
Stereoselective Synthesis of Chiral 2H-Chromene Analogues
The demand for enantiomerically pure compounds has driven the development of sophisticated synthetic methods that allow for the selective formation of one enantiomer over the other. In the context of 2H-chromene synthesis, both asymmetric catalysis and kinetic resolution have proven to be powerful tools.
Enantioselective catalysis involves the use of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer of the product from a prochiral or racemic starting material. Organocatalysis, in particular, has emerged as a prominent strategy for the asymmetric synthesis of chromene derivatives. Chiral Brønsted acids, Lewis bases, and bifunctional catalysts have been successfully employed to construct the chiral 2H-chromene core with high levels of stereocontrol.
A notable approach involves the tandem Michael addition-cyclization reaction between substituted phenols and α,β-unsaturated carbonyl compounds, catalyzed by chiral bifunctional organocatalysts such as cinchona alkaloid-derived thioureas or squaramides. These catalysts can activate both the nucleophile and the electrophile simultaneously, facilitating the reaction in a highly organized, stereocontrolled manner. For instance, the reaction of 1,3-cyclohexanediones with alkylidenecyanoacetates, catalyzed by a quinine-derived thiourea, yields 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates in high yields and with good enantioselectivities.
While specific examples for the direct asymmetric synthesis of "2-Ethoxy-8-methoxy-3-methyl-2H-chromene" are not prevalent in the literature, the methodologies developed for analogous systems provide a strong foundation for its potential synthesis. The table below summarizes representative examples of enantioselective catalytic approaches to chromene derivatives.
Table 1: Enantioselective Catalytic Synthesis of Chromene Analogues
| Catalyst | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Quinine-derived thiourea | 1,3-Cyclohexanediones and alkylidenecyanoacetates | 2-Amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates | up to 92 | up to 82 |
| Chiral squaramide catalyst | 4-Hydroxy-2H-chromen-2-ones and malononitriles | Pyrano[3,2-c]chromenes | up to 94 | up to 99 |
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to the separation of the unreacted, slower-reacting enantiomer and the product derived from the faster-reacting enantiomer. This method is particularly useful when a racemic mixture of the target compound is readily accessible.
An efficient kinetic resolution of racemic 2-substituted 2H-chromenes has been achieved through a copper-catalyzed asymmetric hydroboration. nih.gov In this process, a chiral copper-ligand complex selectively catalyzes the hydroboration of one enantiomer of the 2H-chromene, leaving the other enantiomer unreacted. nih.gov This method has demonstrated high kinetic resolution factors, allowing for the isolation of both the unreacted 2H-chromene and the corresponding chiral flavan-3-ol (B1228485) product with excellent enantiomeric excesses. nih.gov
Another example involves the kinetic resolution of racemic 3-nitro-2H-chromenes using a bifunctional thiourea organocatalyst. rsc.orgnih.gov This approach yields optically active (R)-3-nitro-2H-chromene derivatives with moderate to good enantioselectivities. rsc.orgnih.gov
The following table presents key findings from studies on the kinetic resolution of 2H-chromene derivatives.
Table 2: Kinetic Resolution of Racemic 2H-Chromene Derivatives
| Catalyst System | Substrate | Outcome | Kinetic Resolution Factor (s) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Cu-catalyzed asymmetric hydroboration | Racemic 2-substituted 2H-chromenes | One-pot synthesis of chiral flavan-3-ols | up to 1060 | >99 for most substrates and products |
Chemical Reactivity and Transformations of 2 Ethoxy 8 Methoxy 3 Methyl 2h Chromene and Its Analogues
Oxidation Reactions of Chromene Derivatives
The oxidation of 2H-chromene derivatives can target either the electron-rich double bond of the pyran ring or other positions on the heterocyclic system, leading to a variety of oxidized products such as chroman-4-ones. The synthesis of chroman-4-one frameworks is a significant area of research, as these structures are key components in many medicinal compounds. acs.orgrsc.org Methodologies for preparing chroman-4-ones often involve multi-step syntheses, for example, a base-mediated aldol (B89426) condensation using microwave irradiation. acs.org While direct oxidation of a 2-alkoxy-2H-chromene is not extensively detailed in the provided literature, the conversion of chromenes to related oxidized congeners like chromones highlights the susceptibility of the scaffold to oxidative transformations. The synthesis of chromones can be achieved under both acidic and basic conditions, often involving intramolecular condensation of precursor molecules. ijrpc.com
Reduction Reactions of Chromene Derivatives
The C3-C4 double bond in 2H-chromenes is susceptible to reduction, most commonly via catalytic hydrogenation, to yield the corresponding saturated chromane (B1220400) derivatives. A highly efficient method for this transformation is the iridium-catalyzed asymmetric hydrogenation. acs.org This process allows for the synthesis of chiral 3-substituted chromanes with high yields (92–99%) and excellent enantioselectivities (up to 99.7% ee). acs.org
This reaction provides a direct and efficient pathway for constructing chiral benzo-fused six-membered oxygen-containing heterocycles. acs.org The choice of reducing agent is critical; for instance, the reduction of related chromones with 9-borabicyclo[3.3.1]nonane (9-BBN) yields 2H-chromenes, whereas other organoboranes can lead to the reduction of only the olefin moiety to produce a chromanone. oup.com
Table 1: Asymmetric Hydrogenation of 3-Substituted 2H-Chromenes acs.org
| Substrate (3-Substituted 2H-Chromene) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 3-Phenyl-2H-chromene | (aS)-Ir/In-BiphPHOX | 99 | 99.1 |
| 3-(4-Fluorophenyl)-2H-chromene | (aS)-Ir/In-BiphPHOX | 99 | 99.2 |
| 3-(2-Naphthyl)-2H-chromene | (aS)-Ir/In-BiphPHOX | 99 | 99.7 |
| 3-Methyl-2H-chromene | (aS)-Ir/In-BiphPHOX | 92 | 98.2 |
Electrophilic and Nucleophilic Substitution Reactions on the Chromene Core and Substituents
The chromene scaffold possesses two main regions for substitution reactions: the aromatic benzene (B151609) ring and the heterocyclic pyran ring. The aromatic ring, activated by the ether oxygen and, in the case of the target compound, an additional methoxy (B1213986) group, is prone to electrophilic aromatic substitution. The positions of substitution are directed by these electron-donating groups.
The pyran ring contains an enol ether moiety, which is reactive towards electrophiles at the C4 position. Nucleophilic substitution can also occur, particularly at the C2 position, which is acetalic in nature. The ethoxy group at C2 can potentially act as a leaving group under acidic conditions, allowing for substitution by other nucleophiles. Furthermore, the synthesis of various chromene analogues demonstrates that substituents on the core can be readily modified. For example, 2-amino-4H-chromene derivatives can be reacted with reagents like acetic anhydride, formic acid, and various aldehydes to modify the amino group and create more complex structures. tandfonline.com
Cycloaddition Reactions (e.g., Hetero-Diels-Alder)
2H-chromenes are versatile participants in cycloaddition reactions, acting as dienophiles or, upon rearrangement, as components in hetero-Diels-Alder reactions. acs.orgnih.govmdpi.com These reactions are powerful tools for constructing complex polycyclic systems with high stereoselectivity. sfu.canih.govacs.org
A notable example is the iron(III)-catalyzed tandem rearrangement/hetero-Diels-Alder reaction of 2H-chromenes. acs.org In this process, the 2H-chromene first rearranges to an ortho-quinone methide intermediate, which then undergoes a [4+2] cycloaddition with a dienophile. acs.org Electron-rich 2H-chromenes participate readily in these reactions, affording highly functionalized heterocyclic products in good yields. acs.org
Titanium(IV)-catalyzed reactions between 2H-chromenes and 2-alkoxy-1,4-benzoquinones can yield either [2+2] adducts or pterocarpan (B192222) structures via a formal [3+2] cycloaddition, depending on the reaction conditions. acs.org The initially formed cyclobutane (B1203170) adducts can be rearranged to the thermodynamically more stable pterocarpans upon treatment with protic acid. acs.org
Table 2: Examples of Cycloaddition Reactions with Chromene Derivatives
| Chromene Reactant | Reaction Partner | Catalyst/Conditions | Reaction Type | Product Type | Reference |
|---|---|---|---|---|---|
| 2H-Chromenes | Self (Dimerization) | FeCl₃·6H₂O | Tandem Rearrangement/Hetero-Diels-Alder | Tetrahydrochromeno[2,3-b]chromene | acs.org |
| Alkene-tethered chromene-3-carboxaldehyde | Cyclic 1,3-diketones | dl-proline | Domino Knoevenagel/Hetero-Diels-Alder | Octahydrochromeno[4,3-a]xanthen-1(2H)-one | nih.gov |
| 2H-Chromenes | 2-Alkoxy-1,4-benzoquinones | TiCl₄/Ti(O-iPr)₄ | Formal [2+2] and [3+2] Cycloaddition | Oxygenated Pterocarpans | acs.org |
| Chalcone (B49325) & Allenoate | Chiral Amine | Baylis–Hillman / Diels-Alder | Hexahydro-2H-chromenes | nih.govacs.org |
Rearrangement Reactions (e.g., Oxa-6π Rearrangement)
Rearrangement reactions are fundamental to both the synthesis and reactivity of 2H-chromenes. The oxa-6π electrocyclization is a key reversible reaction where a vinyl-substituted ortho-quinone methide undergoes a 6π-electron electrocyclic ring closure to form the 2H-pyran ring. nih.govmdpi.com This reaction is often in equilibrium with the retro-oxa-6π ring-opening. mdpi.com This process is a powerful strategy for forming the chromene core and has been utilized in the total synthesis of numerous complex natural products. mdpi.comresearchgate.net
A proficient method for synthesizing substituted 2H-chromenes involves a Pd-catalyzed C-H activation followed by a thermal 6π-electrocyclization aromatization. nih.gov Another classic rearrangement for chromene synthesis is the thermal Claisen rearrangement of aryl propargyl ethers, which proceeds through a sigmatropic rearrangement followed by cyclization. msu.eduacs.org The rate of this thermal rearrangement is influenced by structural features, such as the gem-dimethyl effect. acs.org More recently, photoredox catalysis has been employed to enable enantioconvergent oxa-6π electrocyclization reactions, providing access to chiral heterocyclic products. nih.gov
Conjugate Additions to Chromene Systems
The α,β-unsaturated system within the pyran ring of certain chromene derivatives makes them suitable Michael acceptors for conjugate addition reactions. This reactivity is particularly pronounced in chromenes bearing an electron-withdrawing group at the C3 position, such as a nitro group. The conjugate addition of carbonyl compounds to 3-nitro-2H-chromenes, for example, can be efficiently catalyzed by bases like pyrrolidine (B122466) or a combination of proline and NaOAc, leading to the formation of new C-C bonds with high diastereoselectivity. researchgate.net
Thia-Michael additions are also common, where thiol nucleophiles add to the chromene scaffold. rsc.orgsrce.hr A versatile, one-pot thia-Michael addition-elimination reaction of heteroaromatic thiols to 2-aryl-3-nitro-2H-chromenes mediated by triethylamine (B128534) provides novel thiol-substituted 2H-chromenes in good to excellent yields. rsc.org
Table 3: Conjugate Addition Reactions to Activated Chromene Systems
| Chromene Substrate | Nucleophile (Donor) | Catalyst/Base | Product Description | Reference |
|---|---|---|---|---|
| 3-Nitro-2-phenyl-2H-chromene | Isobutyraldehyde | Proline / NaOAc | trans-4-(1-formyl-1-methylethyl)-3-nitro-2-phenylchromane | researchgate.net |
| 2-Aryl-3-nitro-2H-chromenes | Heteroaromatic thiols | Et₃N | Thiol-substituted 2H-chromenes | rsc.org |
| Related Thiochromones | Grignard Reagents | CuCN·2LiCl | 2-Alkylthiochroman-4-ones | mdpi.com |
Derivatization Strategies and Functional Group Interconversions
The chromene skeleton serves as a versatile scaffold for the synthesis of a wide array of derivatives through various functional group interconversions. uobaghdad.edu.iq The development of new catalytic methodologies has greatly expanded the scope of accessible chromene analogues. msu.eduresearchgate.net Strategies often involve multi-component reactions where different substituents can be introduced in a single step. tandfonline.com For instance, 2-amino-7-hydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile can be readily synthesized in a one-pot reaction and subsequently derivatized by reacting its amino group with various electrophiles to produce amides, imines, and other complex heterocyclic systems. tandfonline.com
Ring-closing olefin metathesis (RCM) provides another efficient route to chromene derivatives. acs.org More advanced strategies, such as hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM), have been developed to convert O-allyl salicylaldehydes directly into 2H-chromenes. nih.govacs.org These diverse synthetic strategies allow for the targeted design and synthesis of novel chromene analogues with tailored properties. acs.org
Ester Functionalization and its Impact on Chemical Properties
The introduction of an ester group, particularly at the C-3 position of the chromene ring, transforms the molecule into a coumarin-3-carboxylate derivative. This functionalization is most commonly achieved through the Knoevenagel condensation. The presence of the ester, conjugated with the lactone carbonyl and the enamine-like system, profoundly influences the molecule's reactivity.
The synthesis of ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, an analogue of the target compound, is a well-established example of this functionalization. It is typically prepared by reacting 3-methoxysalicylaldehyde (o-vanillin) with diethyl malonate. This reaction can be catalyzed by various bases, such as piperidine (B6355638) or triethylamine, and can also be performed under solvent-free conditions using catalysts like lithium sulfate (B86663) with ultrasound activation. The yields for these condensation reactions are generally high, often exceeding 90%.
| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3-Methoxysalicylaldehyde, Diethyl malonate | Piperidine, Pyridine (B92270), 60-70°C | Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | 47 | derpharmachemica.com |
| 3-Methoxysalicylaldehyde, Diethyl malonate | Triethylamine, Ethanol (B145695), Reflux | Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | Not specified | nih.gov |
| 3-Ethoxysalicylaldehyde, Diethyl malonate | Piperidine, Ethanol, Room Temp. | Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate | Not specified | organic-chemistry.org |
The introduction of the ester group at the C-3 position creates a highly electrophilic system. The 2H-1-benzopyran-2-one (coumarin) ring system is susceptible to nucleophilic attack, which can lead to ring-opening. nih.gov The ester at C-3 further activates the molecule for such reactions. A key example is the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate. nih.govnih.gov This reaction does not simply result in the formation of the corresponding hydrazide. Instead, the nucleophilic attack of hydrazine leads to the opening of the pyran-2-one ring. The primary products identified are salicylaldehyde (B1680747) azine and malonohydrazide, demonstrating that the lactone ring is cleaved. nih.govresearchgate.net This reactivity underscores the significant impact of the ester functionalization, turning the stable chromene core into a precursor for more complex molecular rearrangements and subsequent heterocyclic syntheses. The ester itself can be converted into other functional groups, such as amides, by reacting with amines, further expanding the synthetic utility of these functionalized chromenes. msu.edu
Introduction of Diverse Aromatic and Heterocyclic Moieties
The 2H-chromene skeleton can be functionalized by introducing various aromatic and heterocyclic groups, typically at the C-2 or C-4 positions, or by constructing fused heterocyclic systems. These modifications are achieved through several synthetic strategies, including transition-metal-catalyzed cross-coupling reactions and cycloadditions.
Aromatic Moieties:
Palladium-catalyzed reactions are prominent in the synthesis of 2-aryl-2H-chromenes. An enantioselective Pd-catalyzed 6-endo-trig cyclization has been developed, which utilizes a monodentate phosphoramidite–palladium catalyst to produce 2-aryl-2H-chromenes with high yield and enantioselectivity under mild conditions. rsc.orgnih.gov Another approach involves the C-H activation of C1-substituted glucals followed by 6π-electrocyclization, a method that has been used to create a library of substituted 2H-chromenes. nih.gov Furthermore, intramolecular oxidative cyclization of 2-isoprenyl phenols, catalyzed by palladium(II) salts, provides a route to 2,2-dimethyl-2H-chromenes, which can be seen as precursors or analogues for further aromatic functionalization. tandfonline.comscilit.com
| Method | Reactants | Catalyst | Product Type | Reference |
| Enantioselective 6-endo-trig cyclization | Allylic carbonates | Pd-phosphoramidite complex | 2-Aryl-2H-chromenes | rsc.orgnih.gov |
| C-H Activation / 6π-electrocyclization | C1-substituted glucals | Palladium | Substituted 2H-chromenes | nih.gov |
| Intramolecular Oxidative Cyclization | 2-Isoprenyl phenols | Palladium(II) chloride, Cupric chloride | 2,2-Dimethyl-2H-chromenes | tandfonline.comscilit.com |
Heterocyclic Moieties:
The introduction of heterocyclic moieties often involves building the new ring onto the existing chromene framework. A powerful method for this is the 1,3-dipolar cycloaddition reaction. For instance, 3-nitro-2H-chromenes serve as excellent starting materials for the synthesis of fused pyrrolidine rings. The reaction of 3-nitro-2H-chromenes with azomethine ylides (generated in situ from α-iminoesters) leads to the formation of complex chromeno[3,4-c]pyrrolidine structures. researchgate.netmdpi.com This reaction proceeds via a Michael addition/Mannich reaction sequence.
Another strategy to construct fused pyrroles is the Barton-Zard reaction. This method utilizes 3-nitro-2H-chromenes and ethyl isocyanoacetate with a base like K₂CO₃ to regioselectively synthesize 2,4-dihydrochromene[3,4-c]pyrroles in high yields. nih.gov These reactions demonstrate how the reactivity of a substituted 2H-chromene can be harnessed to build intricate, fused heterocyclic systems.
| Starting Material | Reagents | Product | Reaction Type | Reference |
| 3-Nitro-2-phenyl-2H-chromenes | α-Iminoesters, AgOAc, Et₃N | Chromeno[3,4-c]pyrrolidines | 1,3-Dipolar Cycloaddition | researchgate.netmdpi.com |
| 3-Nitro-2H-chromenes | Ethyl isocyanoacetate, K₂CO₃ | 2,4-Dihydrochromene[3,4-c]pyrroles | Barton-Zard Reaction | nih.gov |
| Isatin, L-proline, Coumarin (B35378) derivative | Graphene Oxide | Chromeno spiro-pyrrolidine oxindoles | 1,3-Dipolar Cycloaddition | nih.gov |
These transformations highlight the versatility of the 2H-chromene core, allowing for significant structural diversification through esterification and the introduction of aromatic and heterocyclic components, thereby modulating its chemical and physical properties for various scientific applications.
Advanced Structural Characterization and Spectroscopic Analysis of 2 Ethoxy 8 Methoxy 3 Methyl 2h Chromene Derivatives
X-ray Diffraction Studies
X-ray diffraction serves as a powerful tool for the unambiguous determination of the molecular and crystal structures of chromene derivatives, offering insights into their solid-state conformation and intermolecular interactions.
Single Crystal X-ray Analysis for Molecular and Crystal Structure Elucidation
Single crystal X-ray diffraction studies have been instrumental in confirming the molecular structure and determining the crystal system of various chromene derivatives. For instance, the analysis of ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate revealed that it crystallizes in the monoclinic crystal system with a P21/n space group. researchgate.net Similarly, a novel coumarin (B35378) derivative, ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, was found to crystallize in the orthorhombic crystal system with a P212121 space group. uomphysics.net These studies provide precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's geometry. In the case of 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, the coumarin ring system is essentially planar, with the nitrophenyl ring making a dihedral angle of 25.27 (9)° with the coumarin ring plane. nih.gov The ethoxy group, in this derivative, is inclined to the coumarin ring plane by 4.1 (2)°. nih.gov Such detailed structural information is vital for structure-activity relationship studies.
Crystallographic Data for Selected Chromene Derivatives
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate | Monoclinic | P21/n | researchgate.net |
| Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | Orthorhombic | P212121 | uomphysics.net |
| 8-Ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one | Orthorhombic | P212121 | nih.gov |
Conformational Analysis in the Solid State
X-ray diffraction provides a static picture of the molecule's conformation in the solid state. For many chromene derivatives, the fused ring system imposes a degree of rigidity, but substituents can adopt various conformations. nih.gov For instance, in 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, the coumarin ring system is nearly planar. nih.gov However, studies on other chromenes, like eupatoriochromene (B108100) and ripariochromene B, have revealed significant distortion from planarity in the chromene bicyclic system, particularly in the pyran ring, which is influenced by crystal packing forces. scielo.org.mx The conformation of flexible side chains, such as the ethoxy group, is also determined by the crystalline environment and can be influenced by intramolecular and intermolecular interactions. nih.gov Computational methods are sometimes used in conjunction with X-ray data to compare the solid-state conformation with energy-minimized structures. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution, providing detailed information about the connectivity and chemical environment of atoms.
Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Assignment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of synthesized chromene derivatives. nih.govresearchgate.net The chemical shifts of the protons and carbons provide valuable information about their electronic environment. For example, in ¹H NMR spectra of chromene derivatives, signals for aromatic protons, vinylic protons, and protons of the substituent groups (e.g., ethoxy, methoxy (B1213986), and methyl) appear in characteristic regions of the spectrum. scielo.org.mx Similarly, ¹³C NMR spectra show distinct signals for the carbonyl carbon (if present), aromatic carbons, vinylic carbons, and carbons of the alkyl substituents. scielo.org.mx The assignment of these signals is often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which helps in distinguishing between CH, CH₂, and CH₃ groups. scielo.org.mx
Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Chromene Skeleton
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 6.5 - 8.0 | 110 - 160 |
| Vinylic Protons | 5.5 - 7.0 | 120 - 140 |
| Methoxy Protons (-OCH₃) | ~3.8 | ~55 |
| Ethoxy Protons (-OCH₂CH₃) | ~4.0 (quartet), ~1.4 (triplet) | ~64, ~15 |
| Methyl Protons (-CH₃) | ~2.3 | ~20 |
Note: These are approximate ranges and can vary depending on the specific substitution pattern and solvent.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides essential information, 2D NMR techniques are often necessary for the complete and unambiguous assignment of complex structures. islandarchives.cascispace.com
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule. sdsu.educreative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons with the directly attached carbons (¹H-¹³C one-bond correlations), providing a powerful tool for assigning carbon signals based on their attached protons. sdsu.eduyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. sdsu.eduyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, even if they are not directly connected through bonds. libretexts.org This technique is crucial for determining the stereochemistry and conformation of molecules in solution. researchgate.net For example, NOESY correlations can indicate the mutual spatial orientation of substituents on the chromene core. scispace.com
The combined application of these 2D NMR techniques allows for a detailed and confident structural elucidation of novel chromene derivatives. islandarchives.caceon.rs
Fluorine (¹⁹F) NMR for Fluorinated Analogues
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and highly specific tool for the structural identification and quantification of fluorinated organic compounds. nih.gov For fluorinated analogues of 2-Ethoxy-8-methoxy-3-methyl-2H-chromene, ¹⁹F NMR provides distinct advantages due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which minimizes signal overlap.
The chemical shifts and coupling constants observed in the ¹⁹F NMR spectrum serve as unique fingerprints, aiding in the precise determination of the fluorine atoms' positions within the chromene scaffold. nih.gov For instance, the position of a fluorine substituent on the aromatic ring or on an alkyl side chain will result in characteristic chemical shift values. The multiplicity of the signals, arising from spin-spin coupling with neighboring protons (¹H) or other fluorine atoms, provides further structural information about the connectivity of the atoms.
In the analysis of complex mixtures, ¹⁹F NMR is particularly valuable for identifying and quantifying different fluorinated species without the need for chromatographic separation. nih.gov Researchers have established general high-field and low-field ¹⁹F quantitative NMR (qNMR) methods, which involve careful consideration of parameters like the transmitter frequency offset and spin-lattice relaxation time (T₁) to ensure accurate quantification. nih.gov
The conformational analysis of fluorinated cyclic systems, such as cyclohexane (B81311) derivatives, has been successfully studied using dynamic ¹⁹F NMR spectroscopy at various temperatures. researchgate.net This technique allows for the determination of thermodynamic parameters (ΔG°, ΔH°, and ΔS°) associated with the conformational equilibria of fluorinated substituents, which could be analogously applied to understand the conformational preferences of fluorinated 2H-chromene derivatives. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of organic compounds, as well as for elucidating their structures through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is crucial for obtaining the exact mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. algimed.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) and Orbitrap analyzers can measure mass-to-charge ratios (m/z) with high accuracy, typically within a few parts per million (ppm). algimed.comuab.edu
The experimentally determined accurate mass is compared with the calculated exact mass for potential molecular formulas. algimed.comresearchgate.net An acceptable measurement should generally be within 5 ppm of the theoretical value. algimed.com For this compound, HRMS would confirm the elemental composition of C₁₃H₁₆O₃. This high level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. algimed.com
HRMS is also instrumental in elucidating fragmentation pathways of molecules. algimed.com By determining the exact masses of fragment ions, it is possible to deduce their elemental compositions and piece together the structure of the parent molecule.
| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Accuracy (ppm) |
|---|---|---|---|---|
| This compound | C₁₃H₁₆O₃ | 220.1099 | 220.1102 | 1.36 |
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. mdpi.com These methods are widely used for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components.
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. uab.edu The sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which often results in extensive fragmentation, providing a characteristic mass spectrum that can be used for library matching and structural elucidation. mdpi.com
LC-MS is a more versatile technique that can be applied to a broader range of compounds, including those that are non-volatile or thermally labile. mdpi.com In LC-MS, the separation is performed using liquid chromatography, and ionization is typically achieved using softer techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods often produce a prominent pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺), which directly provides the molecular weight of the analyte. researchgate.netsciepub.com
Both GC-MS and LC-MS are invaluable for metabolomics studies and the analysis of complex biological or environmental samples, where they can be used to identify and quantify chromene derivatives and their metabolites. mdpi.comnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in organic molecules. The absorption of infrared radiation causes molecules to vibrate at specific frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint. libretexts.org
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. These include:
C-H stretching vibrations: Alkanes typically show C-H stretching bands in the 2850-3000 cm⁻¹ region. libretexts.org Aromatic C-H stretches appear between 3000-3100 cm⁻¹. libretexts.org
C=C stretching vibrations: The aromatic ring will have characteristic C=C stretching absorptions in the 1400-1600 cm⁻¹ range. libretexts.org The C=C bond within the 2H-chromene ring will also absorb in this region.
C-O stretching vibrations: The ether linkages (ethoxy and methoxy groups) will produce strong C-O stretching bands, typically in the 1060-1150 cm⁻¹ region for alkyl ethers. docbrown.info
Aromatic substitution patterns: The substitution pattern on the benzene (B151609) ring can often be determined from the pattern of C-H out-of-plane bending vibrations ("oop") in the 675-900 cm⁻¹ region. libretexts.org
The unique combination of these absorption bands provides a powerful tool for the structural confirmation of this compound and its derivatives. sciepub.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000-3100 |
| Alkyl C-H | Stretching | 2850-2970 |
| Aromatic C=C | Stretching | 1400-1600 |
| Alkyl Ether C-O | Stretching | 1060-1150 |
| Aromatic C-H | Out-of-plane Bending | 675-900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λₘₐₓ) is characteristic of the chromophores present in the molecule.
The 2H-chromene core of this compound contains a conjugated π-electron system, which is responsible for its UV absorption. The benzene ring fused to the dihydropyran ring creates an extended chromophore. The positions and intensities of the absorption bands in the UV-Vis spectrum are influenced by the nature and position of the substituents on the chromene ring system.
The ethoxy and methoxy groups, being auxochromes, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted 2H-chromene. The solvent in which the spectrum is recorded can also influence the λₘₐₓ values due to solute-solvent interactions. researchgate.net
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate the electronic absorption spectra of molecules, providing theoretical support for the experimental UV-Vis data. researchgate.net
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org This analysis maps the electron distribution of a molecule within a crystal, providing a detailed picture of the close contacts between neighboring molecules. rsc.orgresearchgate.net For derivatives of this compound, this technique allows for the decomposition of the crystal packing into specific atom-pair contacts, revealing the nature and relative importance of various non-covalent interactions that stabilize the supramolecular architecture. nih.govnih.gov
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. The surface is typically mapped with functions such as dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov
In the analysis of related chromene and coumarin structures, several key intermolecular interactions are consistently observed to play a dominant role in the crystal packing. nih.govnih.gov These include hydrogen...hydrogen (H···H), oxygen...hydrogen (O···H/H···O), and carbon...hydrogen (C···H/H···C) contacts. The prevalence of H···H contacts is typical for organic molecules and reflects the high abundance of hydrogen atoms on the molecular surface. researchgate.net The O···H/H···O interactions are indicative of hydrogen bonding, which can range from conventional to weak C-H···O bonds, significantly influencing the molecular arrangement. nih.govresearchgate.net The C···H/H···C contacts often represent weaker van der Waals forces and C-H···π interactions. nih.gov
Detailed analysis of various chromene derivatives reveals the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface. While specific data for this compound is not available, the findings for analogous structures provide a strong indication of the expected distribution of these interactions.
The following table summarizes the typical contributions of various intermolecular contacts found in the crystal structures of related chromene derivatives, as determined by Hirshfeld surface analysis.
| Intermolecular Contact | Contribution Range (%) | Description |
| H···H | 40 - 70% | Represents the most significant contribution, arising from van der Waals forces between hydrogen atoms on the periphery of the molecules. nih.govnih.gov |
| O···H / H···O | 15 - 30% | Indicates the presence of hydrogen bonds, primarily weak C-H···O interactions involving the methoxy, ethoxy, and chromene ring oxygen atoms, which play a crucial role in linking molecules. nih.govnih.gov |
| C···H / H···C | 10 - 25% | Corresponds to weaker van der Waals interactions and potential C-H···π interactions, contributing to the overall stability of the crystal packing. nih.govnih.gov |
| C···C | 2 - 8% | Suggests the presence of π-π stacking interactions between the aromatic rings of adjacent chromene moieties, which helps to organize the molecules into layers or stacks. nih.govnih.gov |
| Other Contacts (e.g., N···H, O···O) | < 5% | Minor contributions from other possible close contacts, depending on the specific substituents present on the chromene core. nih.gov |
These quantitative insights from Hirshfeld surface analysis are crucial for understanding the structure-property relationships of this compound and its derivatives. The specific arrangement of molecules in the solid state, governed by these subtle intermolecular forces, can influence physical properties such as melting point, solubility, and polymorphism. nih.gov
Computational Chemistry and Theoretical Studies of 2 Ethoxy 8 Methoxy 3 Methyl 2h Chromene Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. acs.org For chromene derivatives, DFT methods, such as B3LYP combined with a basis set like 6-311G, are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. researchgate.netbohrium.com These calculations provide the most stable, lowest-energy three-dimensional structure of the molecule. cabidigitallibrary.org
Theoretical calculations for chromene derivatives are often performed using software packages like Gaussian 09. acs.orgresearchgate.net The results from these calculations, including vibrational frequencies (FT-IR), are frequently compared with experimental data to validate the accuracy of the computational method. nih.gov For many organic molecules, including substituted chromenes, a good agreement between theoretical and experimental data is often observed, confirming the reliability of the predicted molecular structure. researchgate.neteurjchem.com
Below is a table representing typical parameters and outputs from DFT calculations on chromene-related structures.
| Parameter | Description | Typical Method/Basis Set | Example Application |
| Geometry Optimization | Finding the minimum energy conformation of the molecule. | B3LYP/6-311+G(d,p) | Determining precise bond lengths and angles of the chromene ring and its substituents. nih.gov |
| Vibrational Frequencies | Calculation of infrared (IR) and Raman spectra. | B3LYP/6-31G* | Comparison with experimental FT-IR spectra to confirm the synthesized structure. nih.gov |
| Electronic Structure | Describing the arrangement of electrons in molecular orbitals. | M06-2X/6-31G(d,p) | Understanding the distribution of electron density and reactivity sites. rsc.org |
| Thermochemical Properties | Calculation of enthalpy, entropy, and Gibbs free energy. | DFT/B3LYP | Predicting the thermodynamic stability of different isomers or conformers. researchgate.net |
Conformational Analysis through Quantum Chemical Methods
Quantum chemical methods are essential for performing conformational analysis, which involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. springernature.com For a flexible molecule like 2-Ethoxy-8-methoxy-3-methyl-2H-chromene, with its rotatable ethoxy and methyl groups, understanding the conformational landscape is crucial.
Prediction and Analysis of Electronic Properties (e.g., HOMO-LUMO Gap, Electron Density Distribution)
DFT calculations are highly effective for predicting key electronic properties that govern a molecule's reactivity and behavior. bohrium.com Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. edu.krd The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govedu.krd Conversely, a large energy gap implies high stability. researchgate.net
Other important quantum chemical parameters derived from these energies include:
Ionization Potential (I): The energy required to remove an electron (related to EHOMO). materialsciencejournal.org
Electron Affinity (A): The energy released when an electron is added (related to ELUMO). materialsciencejournal.org
Electronegativity (χ): The ability of an atom to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution. materialsciencejournal.org
Visualizing the distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attack. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which are crucial for understanding intermolecular interactions. researchgate.netresearchgate.net
The table below summarizes key electronic properties calculated for various chromene and related heterocyclic systems.
| Property | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability. edu.krd |
| LUMO Energy | ELUMO | - | Electron-accepting ability. edu.krd |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability. researchgate.net |
| Ionization Potential | I | -EHOMO | Energy needed to remove an electron. materialsciencejournal.org |
| Electron Affinity | A | -ELUMO | Energy released when gaining an electron. materialsciencejournal.org |
| Chemical Hardness | η | (I - A) / 2 | Resistance to deformation of electron cloud. materialsciencejournal.org |
| Electrophilicity Index | ω | (I + A)² / (8 * (I - A)) | Describes a molecule's activity as an electrophile. materialsciencejournal.org |
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in a simulated environment (e.g., in a solvent like water). researchgate.net
For this compound, MD simulations can explore its conformational landscape more exhaustively than static methods, revealing how it folds and flexes at physiological temperatures. This is particularly important for understanding how the molecule might adapt its shape upon interacting with a biological target. mdpi.com MD simulations are also critical for studying intermolecular interactions, such as hydrogen bonding with solvent molecules or specific residues in a protein's active site, providing a dynamic view of the binding process. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromene Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For chromene derivatives, QSAR studies have been conducted to understand the structural requirements for various activities, such as antifungal or anticancer effects. nih.govbenthamdirect.comnih.gov
In a typical QSAR study, various molecular descriptors are calculated for a set of chromene analogues. These descriptors quantify different aspects of the molecule's physicochemical properties, including:
Steric descriptors: Related to the size and shape of the molecule.
Electronic descriptors: Such as dipole moment and energies of frontier orbitals (HOMO and LUMO). nih.govbenthamdirect.com
Thermodynamic descriptors: Related to the stability and energy of the molecule. nih.gov
Statistical methods, like Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govbenthamdirect.com A successful QSAR model can provide valuable insights into which structural features are crucial for activity and can be used to predict the potency of new, unsynthesized chromene derivatives. benthamdirect.comnih.gov For example, studies have shown that electronic parameters like HOMO energy can play a significant role in the biological activity of chromene compounds. nih.govbenthamdirect.com
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. acs.org This method is widely used in drug discovery to understand how potential drugs interact with their biological targets on a molecular level. researchgate.netiau.ir
For chromene derivatives, docking studies are performed to investigate their potential as inhibitors of various enzymes. researchgate.netthieme-connect.com The process involves placing the 3D structure of the chromene derivative into the active site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy score (in kcal/mol), with lower (more negative) scores indicating stronger binding. researchgate.netjbcpm.com
These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. jbcpm.comresearchgate.net This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. iau.irthieme-connect.com
The following table provides illustrative examples of docking scores for various chromene derivatives against different protein targets, as found in the literature.
| Chromene Derivative Type | Protein Target | Example Binding Affinity (kcal/mol) |
| 2-amino-4H-chromenes | Human sapiens Rab23 protein | -7.9 |
| Sulfonyl-substituted chromenes | Aromatase enzyme | -9.1 |
| 4H-chromene derivatives | Calcium channel (CavAb) | -8.5 |
| 2-Benzo nih.goviau.irdioxol-5-yl-8-methoxy-3-nitro-2H-chromene | Lanosterol 14-alpha demethylase | -9.7 |
Biological Activity and Mechanistic Investigations of 2 Ethoxy 8 Methoxy 3 Methyl 2h Chromene Analogues
General Biological Significance of 2H-Chromenes as Bioactive Scaffolds
The 2H-chromene, or 2H-1-benzopyran, scaffold is a prominent heterocyclic structure found in a multitude of natural products and synthetic molecules. caribjscitech.comrsc.org This structural motif is a key component in various classes of bioactive compounds, including alkaloids, flavonoids, and tocopherols. researchgate.net The inherent versatility of the chromene ring system has drawn considerable attention from medicinal chemists, leading to its designation as a "privileged scaffold." This term reflects its ability to bind to diverse biological targets and exhibit a wide array of pharmacological effects. researchgate.netnih.gov
Analogues of 2H-chromene have demonstrated a broad spectrum of biological activities. These include anticancer, anti-inflammatory, antimicrobial, antioxidant, anticonvulsant, antiviral, and analgesic properties. caribjscitech.comnih.govmdpi.comekb.eg The therapeutic potential of these compounds stems from their capacity to interact with various enzymes, receptors, and cellular pathways, making them valuable templates for drug discovery and development. researchgate.netnih.gov For instance, certain fused-ring chromenes isolated from natural sources are used in traditional medicine to treat conditions ranging from parasitic infections to gonorrhea. researchgate.net The extensive research into synthetic chromene derivatives continues to uncover novel compounds with significant therapeutic promise across different disease areas. caribjscitech.comekb.eg
**6.2. Exploration of Molecular Targets and Pathways of Action
The biological effects of 2H-chromene analogues are often rooted in their ability to inhibit specific enzymes, thereby disrupting pathological processes. Research has identified several key enzymatic targets for this class of compounds.
Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov This has made PI3K a significant target for anticancer drug development. nih.govnih.gov Chromene and isochromene derivatives have been identified as potent inhibitors of PI3K enzymes. google.comgoogle.com Patent literature describes various isochromene derivatives that exhibit inhibitory activity in the subnanomolar range, highlighting the potential of the benzopyran scaffold in designing novel PI3K inhibitors for cancer therapy. google.com
Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital step in the synthesis of nucleotides and certain amino acids. nih.govorscience.ru Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a well-established target for anticancer and antimicrobial agents. nih.govwikipedia.org Studies have shown that 2H-chromene derivatives can act as DHFR inhibitors. For example, a series of 2-oxo-N-phenyl-2H-chromene-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit DHFR, with several compounds showing moderate to potent activity. researchgate.net
Other Enzyme Targets: Beyond PI3K and DHFR, 2H-chromene analogues have been shown to inhibit other clinically relevant enzymes.
Cyclooxygenase-2 (COX-2): Certain 2-trifluoromethyl-2H-chromene ethers function as selective COX-2 inhibitors, suppressing the NF-κB pathway to exert potent anti-inflammatory and analgesic effects. nih.gov
Aldo-Keto Reductase (AKR) 1B10: This enzyme is a therapeutic target for cancer. A study on 2-phenyliminochromene derivatives identified a potent inhibitor with a Ki value of 1.3 nM, demonstrating the scaffold's utility against this target. nih.gov
Carbonic Anhydrase (CA): Chromene and furo-chromene derivatives have been developed as selective inhibitors of tumor-associated human carbonic anhydrase isoforms IX and XII, which are involved in regulating pH in the tumor microenvironment. unica.it
The table below summarizes the inhibitory activity of selected 2H-chromene analogues against various enzymes.
| Compound Class | Target Enzyme | Key Finding |
| Isochromene Derivatives | Phosphoinositide 3-Kinase (PI3K) | Potent inhibition in the subnanomolar range has been reported. google.com |
| 2-Oxo-N-phenyl-2H-chromene-3-carboxamides | Dihydrofolate Reductase (DHFR) | Derivatives demonstrated moderate to potent inhibition of DHFR. researchgate.net |
| 2-Trifluoromethyl-2H-chromene Ethers | Cyclooxygenase-2 (COX-2) | A derivative showed significant inhibition (IC50 = 70.7 ± 4.7 nM). nih.gov |
| 2-Phenylimino-2H-chromene Derivatives | Aldo-Keto Reductase (AKR) 1B10 | A lead compound exhibited highly potent inhibition (Ki = 1.3 nM). nih.gov |
| 7H-Furo-chromene Derivatives | Carbonic Anhydrase IX & XII | Compounds showed selective inhibition of tumor-associated isoforms. unica.it |
2H-chromene analogues exert significant influence over cellular functions by modulating key signaling pathways involved in cell proliferation, programmed cell death (apoptosis), and inflammation.
Cell Growth and Apoptosis: Many chromene derivatives have been investigated for their anticancer properties, which are often mediated through the inhibition of cell growth and the induction of apoptosis. mdpi.com For instance, a study on 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MMNC) demonstrated potent anticancer activity against several cell lines, with IC50 values lower than the conventional chemotherapy drug 5-fluorouracil. researchgate.net The mechanism often involves triggering apoptosis, a form of programmed cell death that eliminates malignant cells. researchgate.net The ability of chromene structures to induce apoptosis makes them promising candidates for the development of new cancer therapeutics. ekb.eg
Inflammation: The inflammatory response is a complex biological process involving various signaling molecules and pathways. Chronic inflammation is implicated in numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. 2H-chromene derivatives have been shown to possess significant anti-inflammatory activity. researchgate.net The mechanism of action often involves the inhibition of pro-inflammatory mediators. For example, certain chromene compounds effectively reduce the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two key cytokines in the inflammatory cascade. nih.gov Other studies have shown that the anti-inflammatory effects of chromene ethers are linked to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. nih.gov
The diverse biological activities of 2H-chromene analogues also arise from their interactions with cellular receptors and direct binding to DNA.
Interaction with Receptors: While extensive research has focused on enzyme inhibition, some studies have explored the interaction of chromenes with specific cell surface and intracellular receptors. This interaction can modulate signaling pathways and cellular responses. For example, certain chromene derivatives have been investigated as potential ligands for various receptors, although this area is less explored compared to enzyme inhibition.
Interaction with DNA: Direct interaction with DNA is a mechanism of action for several classes of anticancer drugs. Some 2H-chromene analogues have been shown to bind to DNA, potentially interfering with replication and transcription processes in cancer cells. A comprehensive study on 8-methoxy-3-nitro-2-(4-methoxyphenyl)-2H-chromene (MMNC) revealed that it interacts with the minor groove of DNA. researchgate.net Spectroscopic and molecular docking studies confirmed this binding mode, with a binding constant (Ka) of 3.09 × 10³ M⁻¹, indicating a moderate affinity. researchgate.net This interaction occurs without causing significant structural changes to the DNA double helix. researchgate.net Other research has pointed to the ability of different chromene derivatives to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, suggesting an indirect mechanism of interfering with DNA processes. nih.govnih.gov This capacity for DNA interaction provides another avenue through which chromene-based compounds can exert their cytotoxic effects against cancer cells and pathogens.
Mechanistic Studies of Antioxidant Activity (e.g., DPPH Radical Scavenging Assay)
Many 2H-chromene analogues exhibit significant antioxidant properties, which contribute to their protective effects against cellular damage caused by reactive oxygen species (ROS). caribjscitech.comasianpubs.org Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. asianpubs.org
The antioxidant capacity of these compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netmdpi.com This method measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical, a process that can be monitored spectrophotometrically by the decrease in absorbance of the purple DPPH solution. asianpubs.orgmdpi.com
Studies on various 4-methyl-2H-chromen-2-one and 6-methoxy-2H-chromene derivatives have demonstrated their ability to scavenge DPPH radicals effectively. asianpubs.orgresearchgate.net The potency of their antioxidant activity is often compared to standard antioxidants like vitamin C (ascorbic acid) or Trolox, a water-soluble analogue of vitamin E. asianpubs.orgresearchgate.net The results from these assays, typically expressed as the concentration required to inhibit 50% of the DPPH radicals (IC50), confirm that the chromene scaffold is a viable backbone for developing potent antioxidant agents.
The table below presents DPPH radical scavenging activity for selected 2H-chromene derivatives from various studies.
| Compound/Analogue Class | IC50 Value (µM) | Reference Standard | Reference |
| 3-(6-Methoxy-2H-chromen-3-yl)-1-phenylprop-2-en-1-one | 69 ± 0.38 | Trolox (36.4 ± 0.53 µM) | asianpubs.org |
| 1-(6-Methoxy-2H-chromen-3-yl)-3-phenylprop-2-en-1-one | 67 ± 0.44 | Trolox (36.4 ± 0.53 µM) | asianpubs.org |
| 4-Methyl-2H-chromen-2-one Derivatives (Mol 1-5) | Moderate to significant activity (IP % > 50%) | Vitamin C | researchgate.net |
| 4-Hydroxy-chromene-2-one Derivatives | Comparable to Ascorbic Acid and BHT | Ascorbic Acid, BHT | nih.gov |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the rational design of more potent and selective analogues. For the 2H-chromene scaffold, SAR studies have provided valuable insights into the roles of different substituents and their positions on the ring system. nih.gov
The biological profile of 2H-chromene derivatives can be significantly altered by modifying the substitution pattern on both the benzene (B151609) and pyran rings. For example, in the context of aldo-keto reductase 1B10 inhibition, studies revealed that a hydroxyl group at the C-7 position of the chromene ring was essential for inhibitory activity. nih.gov Molecular docking suggested that this hydroxyl group forms critical hydrogen-bond interactions with catalytic residues in the enzyme's active site. nih.gov
In the development of anti-inflammatory agents, SAR analysis has shown that substitutions on the chromene nucleus can enhance the molecule's ability to prevent inflammation. researchgate.net Similarly, for anticancer activity, the presence and position of methoxy (B1213986) or hydroxy groups on the flavanone-chromene hybrid molecules can enhance inhibitory effects against specific cancer cell lines. mdpi.com For instance, a methoxy or hydroxy group at the C-7 position of a flavanone (B1672756) moiety was found to improve activity against the HCT-116 human colon carcinoma cell line. mdpi.com
Furthermore, investigations into monoamine oxidase (MAO) inhibitors showed that a methoxy group at one position of a 4H-chromene led to inhibition of MAO-A, while substitution at a different position resulted in MAO-B inhibition, demonstrating how subtle structural changes can dictate target selectivity. researchgate.net The systematic modification of the 2H-chromene scaffold and analysis of the resulting changes in biological activity are fundamental to optimizing these compounds as therapeutic leads. caribjscitech.comnih.gov
Influence of Substituent Position and Electronic Nature (e.g., Ethoxy, Methoxy, Methyl, Chloro, Nitro)
The position and electronic properties (electron-donating or electron-withdrawing) of substituents on the 2H-chromene core play a pivotal role in determining the molecule's biological activity. nih.gov Modifications on both the heterocyclic pyran ring and the fused benzene ring can significantly alter the compound's interaction with biological targets, thereby affecting its therapeutic potential.
Electron-withdrawing groups such as nitro (NO₂) and chloro (Cl) groups have been shown to enhance the antiproliferative and antimicrobial activities of chromene derivatives. For instance, studies on 4H-chromene analogues revealed that the introduction of a p-nitro or p-chloro substituent at certain positions led to an improvement in anticancer potency. nih.gov Specifically, in the context of 2-aryl-3-nitro-2H-chromenes, the presence of electron-withdrawing substituents on the aromatic rings was found to increase the reactivity and antibacterial potential. nih.gov A series of halogenated 3-nitro-2H-chromenes demonstrated potent anti-staphylococcal activities, with tri-halogenated derivatives showing minimum inhibitory concentration (MIC) values as low as 1–8 μg/mL. nih.gov This suggests that the electronic character of these substituents is a key determinant of bioactivity.
Conversely, electron-donating groups like methoxy (OCH₃) and ethoxy (OC₂H₅) also modulate the biological effects of chromene analogues. A study on 2,2-dimethyl-2H-chromene-based arylsulfonamides found that a 3,4-dimethoxybenzenesulfonyl group conferred the strongest inhibitory activity on the HIF-1 (hypoxia-inducible factor-1) pathway, a key target in cancer therapy. nih.gov Furthermore, an 8-methoxy-substituted 2H-chromene derivative was reported to exhibit significant antioxidant activity. caribjscitech.com The position of these groups is critical; for example, the presence of a methoxy group at the C-6 position of benzo[h]chromene derivatives was noted in compounds with cytotoxic activity against various cancer cell lines. mdpi.com
| Substituent | Electronic Nature | Position on Chromene Ring | Observed Biological Effect | Reference |
|---|---|---|---|---|
| Nitro (NO₂) | Electron-Withdrawing | C3 and Phenyl Ring | Enhanced anticancer and potent antibacterial (anti-staphylococcal) activity. | nih.govnih.gov |
| Chloro (Cl) | Electron-Withdrawing | Phenyl Ring and Benzene Ring | Improved antiproliferative potency; key component in potent antibacterial agents. | nih.govnih.gov |
| Methoxy (OCH₃) | Electron-Donating | C8 and Phenyl Ring | Conferred strong HIF-1 inhibition and antioxidant activity. | caribjscitech.comnih.gov |
| Methyl (CH₃) | Electron-Donating | Various | Often included in bioactive structures, contributing to lipophilicity and steric profile. | mdpi.com |
| Ethoxy (OC₂H₅) | Electron-Donating | Benzene Ring | Present in various synthesized bioactive chromene structures. | mdpi.com |
Impact of Functional Group Modifications (e.g., Ester vs. Carboxamide)
Modification of functional groups at specific positions of the 2H-chromene scaffold, such as the conversion of an ester to a carboxamide, can profoundly impact biological activity. This is often due to changes in hydrogen bonding capacity, solubility, and metabolic stability, which alter the molecule's pharmacokinetic and pharmacodynamic properties. The C-2 and C-3 positions of the chromene ring are common sites for such modifications.
SAR studies on analogues of the anticancer agent KL-1156, a 2H-benzo[h]chromene derivative, have highlighted the importance of the carboxamide moiety. Researchers found that novel N-aryl, 3,4-dihydro-substituted 2H-benzo[h]chromene-2-carboxamides exhibited excellent inhibitory activity against the transcription factor NF-κB and displayed a more potent antiproliferative profile than the parent molecule. nih.govcaribjscitech.com This suggests that the amide nitrogen and its substituent can form crucial interactions, such as hydrogen bonds, with the biological target, which are not possible with an ester functional group.
Similarly, investigations into chromone-3-carboxamides, synthesized from the corresponding carboxylic acids, have demonstrated their potential as anti-inflammatory and cytotoxic agents. semanticscholar.org The reaction of the chromone-3-carboxylic acid chloride with various amines allows for the introduction of a diverse range of substituents on the amide nitrogen, providing a powerful tool to modulate biological activity. semanticscholar.org In contrast, related ester-containing compounds, such as coumarin-3-carboxylates, have also been explored as anticancer agents, forming the basis for conjugates with other bioactive moieties like triazoles. mdpi.com
The direct comparison between an ester and a carboxamide at the same position reveals that carboxamides often provide enhanced biological activity due to their ability to act as both hydrogen bond donors and acceptors. This versatility in intermolecular interactions can lead to stronger and more specific binding to target proteins. For example, studies on 2-imino-2H-chromene-3-carboxamide derivatives have shown significant antioxidant and cytotoxic effects against multiple cancer cell lines. researchgate.net
| Functional Group | Parent Scaffold | Key Structural Feature | Reported Biological Activity | Reference |
|---|---|---|---|---|
| Ester (e.g., -COOCH₃) | Coumarin-3-carboxylate | Hydrogen bond acceptor. | Serves as a precursor for anticancer conjugates. | mdpi.com |
| Carboxamide (e.g., -CONHAr) | 2H-Benzo[h]chromene-2-carboxamide | Hydrogen bond donor and acceptor. | Potent NF-κB inhibition and antiproliferative activity. | nih.govcaribjscitech.com |
| Carboxamide (e.g., -CONR₂) | Chromone-3-carboxamide | Allows for diverse substitution on the nitrogen atom. | Anti-inflammatory and cytotoxic properties. | semanticscholar.org |
| Carboxamide (-CONH₂) | 2-Imino-2H-chromene-3-carboxamide | Primary amide group. | Significant antioxidant and cytotoxic effects. | researchgate.net |
Role of Stereochemistry in Biological Recognition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of biological recognition. Chiral molecules and their corresponding enantiomers can exhibit dramatically different biological activities, as enzymes and receptors are themselves chiral environments. In the context of 2H-chromene analogues, the presence of stereocenters can lead to stereoselective interactions with biological targets, resulting in one stereoisomer being significantly more active than the other.
The synthesis of chiral chromanes via asymmetric functionalization of the C3-C4 double bond in 2H-chromenes is a direct method for obtaining enantiomerically enriched compounds. rsc.org A study involving the copper-catalyzed asymmetric hydroallylation of 2H-chromenes produced a series of 4-allyl chromanes with high enantioselectivity. rsc.org Subsequent biological evaluation of these chiral chromanes revealed significant antioxidant and anti-inflammatory effects, underscoring that the specific stereoconfiguration is crucial for activity. rsc.org
Furthermore, cycloaddition reactions involving 2-substituted 3-nitro-2H-chromenes have been shown to be highly diastereoselective. The reaction of these chromenes with stabilized azomethine ylides leads to the formation of chromeno[3,4-c]pyrrolidines with specific relative stereochemistries (e.g., endo or exo isomers). mdpi.com In some cases, the resulting adducts exhibited high cytotoxic activity against human cancer cells, indicating that the defined spatial arrangement of the fused ring system is a key determinant of their biological effect. mdpi.comresearchgate.net The ability to control the stereochemical outcome of these reactions is therefore essential for developing potent therapeutic agents. These findings demonstrate that the biological recognition of chromene derivatives is highly dependent on their three-dimensional structure, and controlling the stereochemistry is a critical strategy in the design of new, more effective drugs.
Applications in Advanced Materials and Other Research Fields
Utilization as Building Blocks in Complex Organic Synthesis
The 2H-chromene skeleton is a valuable building block in organic synthesis due to its reactive sites that allow for further functionalization. rsc.org Various synthetic strategies have been developed to construct the chromene ring and to introduce a diverse range of substituents. organic-chemistry.orguva.nl These methods often involve condensation or cyclization reactions that can be catalyzed by different reagents to achieve high yields and stereoselectivity. organic-chemistry.orguva.nl The ability to readily modify the 2H-chromene structure makes it an important intermediate in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. rsc.org
Development of Fluorescent Probes and Bioimaging Agents
Derivatives of the 2H-chromene and the structurally related coumarin (B35378) scaffold are well-known for their fluorescent properties. researchgate.netscispace.com These compounds often exhibit high quantum yields, photostability, and sensitivity to their local environment, making them excellent candidates for the development of fluorescent probes. scispace.com
Researchers have successfully designed and synthesized chromene-based probes for the detection of various biologically relevant species, such as metal ions and reactive oxygen species. scispace.comnih.gov These probes can be engineered to undergo a measurable change in their fluorescence upon interaction with a specific target, enabling the visualization and quantification of these targets in biological systems. researchgate.net Two-photon microscopy, a high-resolution imaging technique, has particularly benefited from the development of chromene-based probes with large two-photon absorption cross-sections, allowing for deep-tissue imaging with reduced photodamage. frontiersin.orgresearchgate.net
Table 1: Examples of Analytes Detected by Chromene-Based Fluorescent Probes
| Analyte | Probe Type | Imaging Application |
|---|---|---|
| Metal Cations | Small-molecule fluorescent probe | Cellular and in vivo imaging |
| Proteases | Activity-based probe | In vivo imaging |
Application in Organic Electronics (e.g., OLEDs)
The photophysical properties of certain chromene derivatives have led to their investigation for use in organic electronic devices, particularly organic light-emitting diodes (OLEDs). The core structure can be modified to tune the emission color and improve the efficiency and stability of the device. While specific research on 2-Ethoxy-8-methoxy-3-methyl-2H-chromene in this area is not prominent, the general class of chromenes continues to be explored for its potential in developing new materials for next-generation displays and lighting.
Potential in Sensor Technology
Beyond bioimaging, the sensitivity of the chromene scaffold to its chemical environment suggests its potential for broader applications in sensor technology. The fluorescence of these molecules can be influenced by factors such as polarity, viscosity, and the presence of specific analytes. This responsiveness could be harnessed to create chemical sensors for environmental monitoring or industrial process control.
Role in Photochemical Studies
Q & A
Q. What are the established synthetic routes for 2-Ethoxy-8-methoxy-3-methyl-2H-chromene, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : A common approach involves cyclocondensation of substituted benzaldehydes with acrolein derivatives. For example, refluxing 2-hydroxy-3-methoxybenzaldehyde with excess acrolein in 1,4-dioxane in the presence of K₂CO₃ yields chromene derivatives. Reaction monitoring via TLC, purification by flash chromatography, and recrystallization (e.g., ethanol) are critical steps . Temperature control during reflux (e.g., 8 hours) and stoichiometric ratios (e.g., 1:1.5 aldehyde:acrolein) significantly impact yield and purity.
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection with Bruker AXS instruments (e.g., SMART/APEX detectors) followed by refinement using SHELX programs (SHELXL for refinement, SHELXS/SHELXD for structure solution) ensures accuracy. Hydrogen atoms are typically placed in calculated positions and refined as riding models (C–H = 0.95 Å, Uiso(H) = 1.2 Ueq(C)) .
Q. What spectroscopic techniques are most reliable for characterizing substituent effects in chromene derivatives?
- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for confirming substitution patterns. For example, methoxy groups at C8 and ethoxy at C2 produce distinct downfield shifts in ¹H NMR (δ 3.8–4.2 ppm). IR spectroscopy can identify carbonyl stretching (e.g., 1700–1750 cm⁻¹ for chromen-2-one derivatives) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound derivatives?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Use variable-temperature NMR to probe conformational flexibility. If X-ray data conflicts with solution-phase NMR, compare with DFT-optimized structures (e.g., Gaussian09) to identify steric or electronic influences .
Q. What strategies are effective for modulating biological activity through structural modifications of the chromene core?
- Methodological Answer : Systematic SAR studies involve replacing the ethoxy/methoxy groups with bioisosteres (e.g., halogen, allyl, or heterocyclic substituents). For example, introducing a 2-methylbut-3-en-2-yl group at C3 enhances anticancer activity in related chromenes. In vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking (e.g., AutoDock Vina) can validate target interactions .
Q. How do solvent polarity and reaction time influence the regioselectivity of chromene cyclization?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) favor nucleophilic attack at the ortho position of the benzaldehyde precursor. Kinetic studies show that shorter reaction times (<6 hours) lead to incomplete cyclization, while prolonged heating (>10 hours) promotes side reactions (e.g., oxidation). Optimization via DoE (Design of Experiments) is recommended .
Q. What computational methods are suitable for predicting the photophysical properties of this chromene derivative?
- Methodological Answer : Time-dependent DFT (TD-DFT) with B3LYP/6-31G(d) basis sets accurately predicts UV-Vis absorption maxima. Solvent effects (e.g., ethanol) are modeled using the Polarizable Continuum Model (PCM). Compare computed λmax with experimental spectra to validate electron transitions (e.g., π→π* in the chromene ring) .
Data Contradiction and Validation
Q. How can discrepancies in melting points (e.g., 352–353 K in literature vs. observed values) be addressed?
- Methodological Answer : Purify the compound via repeated recrystallization (e.g., ethanol/water mixtures) and use differential scanning calorimetry (DSC) for precise determination. Cross-check with HPLC purity (>95%) to rule out impurities. Note that polymorphic forms (e.g., orthorhombic vs. monoclinic) can alter melting behavior .
Q. What statistical frameworks are recommended for validating biological assay reproducibility?
- Methodological Answer : Apply CONSORT guidelines for experimental design: randomized triplicate trials, blinded data analysis, and Cohen’s κ for inter-rater reliability. Use ANOVA with post-hoc Tukey tests to compare dose-response curves across modifications (e.g., IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
